4-(1H-Tetrazol-1-yl)piperidine
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Overview
Description
4-(1H-Tetrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a tetrazole moiety.
Mechanism of Action
Target of Action
A structurally similar compound, 4- (benzhydryloxy)-1- [3- (1h-tetraazol-5-yl)propyl]piperidine, has been reported to interact with the hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have hormone-like effects in the body.
Mode of Action
Tetrazole derivatives are known to act as bioisosteric substitutes for carboxylic acid fragments . This suggests that 4-(1H-Tetrazol-1-yl)piperidine might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and influencing the activity of the target molecule.
Biochemical Pathways
Given the potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the prostaglandin synthesis pathway .
Result of Action
Given its potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the production of prostaglandins and thereby affect various physiological processes regulated by these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-1-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring, which is then coupled with piperidine . The reaction conditions often require the use of catalysts such as copper or zinc salts to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the tetrazole or piperidine rings .
Scientific Research Applications
4-(1H-Tetrazol-1-yl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)piperidine: Similar structure but with the tetrazole ring attached at a different position.
1-(4-Piperidyl)-1,2,3,4-tetrazole: Another isomer with a different arrangement of the tetrazole and piperidine rings.
Uniqueness
4-(1H-Tetrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets and can lead to distinct pharmacological properties .
Properties
IUPAC Name |
4-(tetrazol-1-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQPNOLGWGPSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653991 |
Source
|
Record name | 4-(1H-Tetrazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-90-6 |
Source
|
Record name | 4-(1H-Tetrazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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